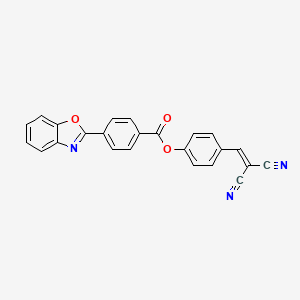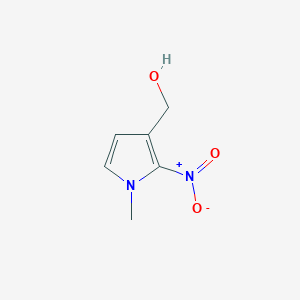
(1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol is a chemical compound that belongs to the class of nitro compounds It features a pyrrole ring substituted with a nitro group at the 2-position, a methyl group at the 1-position, and a hydroxymethyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol can be achieved through several synthetic routes. One common method involves the nitration of 1-methylpyrrole followed by the introduction of the hydroxymethyl group. The nitration reaction typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions to avoid over-nitration. The hydroxymethylation can be performed using formaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: (1-Methyl-2-nitro-1H-pyrrol-3-yl)carboxylic acid.
Reduction: (1-Methyl-2-amino-1H-pyrrol-3-yl)methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
(1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol depends on its chemical structure and the specific biological target. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxymethyl group can enhance the compound’s solubility and facilitate its interaction with biological targets.
類似化合物との比較
Similar Compounds
Methyl 3-(1H-pyrrol-2-yl)propanoate: Similar pyrrole structure but with different substituents.
Indole derivatives: Share a similar heterocyclic ring system but differ in the position and type of substituents.
Uniqueness
(1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol is unique due to the combination of its nitro, methyl, and hydroxymethyl substituents, which confer distinct chemical and biological properties
特性
分子式 |
C6H8N2O3 |
|---|---|
分子量 |
156.14 g/mol |
IUPAC名 |
(1-methyl-2-nitropyrrol-3-yl)methanol |
InChI |
InChI=1S/C6H8N2O3/c1-7-3-2-5(4-9)6(7)8(10)11/h2-3,9H,4H2,1H3 |
InChIキー |
SIAMKUDFWMIHOE-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=C1[N+](=O)[O-])CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


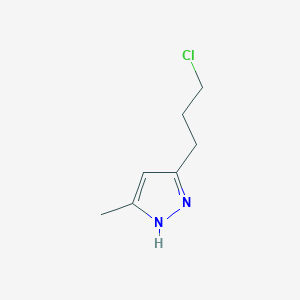
![3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12881807.png)
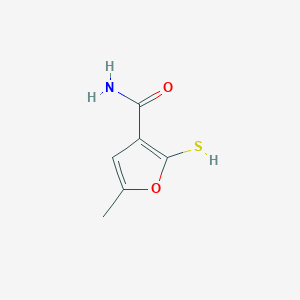
![1-[3-(Diphenylmethyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B12881815.png)
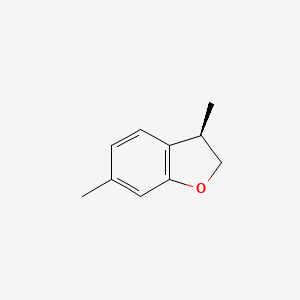
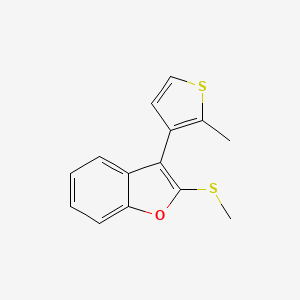
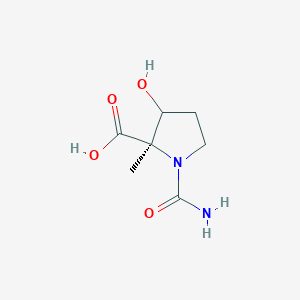
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-methyl-4-nitrobenzamide](/img/structure/B12881840.png)
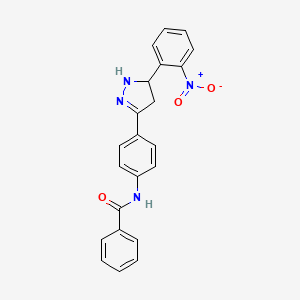

![(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B12881880.png)
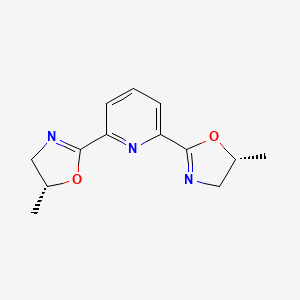
![2-(Difluoromethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12881891.png)
